molecular formula C17H13N3O7S B15006934 (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B15006934
M. Wt: 403.4 g/mol
InChI Key: XYHFPHPBHDRPSH-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a diazinane ring, a nitrothiophene group, and a dimethoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step often involves a substitution reaction where the diazinane ring is reacted with a dimethoxyphenyl halide in the presence of a base.

    Attachment of the nitrothiophene group: This is usually accomplished through a condensation reaction between the diazinane derivative and a nitrothiophene aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The nitrothiophene group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Strong nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Phenol derivatives.

Scientific Research Applications

(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitrothiophene group is known to interact with electron-rich sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The dimethoxyphenyl group may enhance the compound’s binding affinity to certain receptors, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione: shares similarities with other diazinane derivatives and nitrothiophene compounds.

    Diazinane derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Nitrothiophene compounds: Recognized for their electronic properties and use in material science.

Uniqueness

  • The combination of a diazinane ring, a nitrothiophene group, and a dimethoxyphenyl group in a single molecule makes this compound unique. This structural complexity contributes to its distinct chemical reactivity and potential applications across various scientific disciplines.

Properties

Molecular Formula

C17H13N3O7S

Molecular Weight

403.4 g/mol

IUPAC Name

(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H13N3O7S/c1-26-9-3-5-13(27-2)12(7-9)19-16(22)11(15(21)18-17(19)23)8-10-4-6-14(28-10)20(24)25/h3-8H,1-2H3,(H,18,21,23)/b11-8+

InChI Key

XYHFPHPBHDRPSH-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)/C(=C/C3=CC=C(S3)[N+](=O)[O-])/C(=O)NC2=O

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.